BenchChemオンラインストアへようこそ!

2-Ethyl-3,5,7-trimethyl-3H-imidazo[4,5-b]pyridine

Synthetic Chemistry Process Chemistry Angiotensin II Antagonists

2-Ethyl-3,5,7-trimethyl-3H-imidazo[4,5-b]pyridine (CAS 156154-35-7) is a trisubstituted heterocyclic compound belonging to the imidazo[4,5-b]pyridine family. It features an ethyl group at the 2-position, methyl groups at the 3-, 5-, and 7-positions, and a fused imidazole-pyridine ring system (C11H15N3, MW 189.26).

Molecular Formula C11H15N3
Molecular Weight 189.26 g/mol
CAS No. 156154-35-7
Cat. No. B11907430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-3,5,7-trimethyl-3H-imidazo[4,5-b]pyridine
CAS156154-35-7
Molecular FormulaC11H15N3
Molecular Weight189.26 g/mol
Structural Identifiers
SMILESCCC1=NC2=C(N1C)N=C(C=C2C)C
InChIInChI=1S/C11H15N3/c1-5-9-13-10-7(2)6-8(3)12-11(10)14(9)4/h6H,5H2,1-4H3
InChIKeySMCOIHUQXWNOIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for 2-Ethyl-3,5,7-trimethyl-3H-imidazo[4,5-b]pyridine (CAS 156154-35-7): Core Scaffold and Key Intermediate


2-Ethyl-3,5,7-trimethyl-3H-imidazo[4,5-b]pyridine (CAS 156154-35-7) is a trisubstituted heterocyclic compound belonging to the imidazo[4,5-b]pyridine family [1]. It features an ethyl group at the 2-position, methyl groups at the 3-, 5-, and 7-positions, and a fused imidazole-pyridine ring system (C11H15N3, MW 189.26). It serves as a key synthetic intermediate in the preparation of angiotensin II receptor antagonists, notably L-158809, where the N3-methyl group is critical for subsequent alkylation chemistry [2]. The compound is commercially offered at purities of 97–98% (NLT 98%) .

Why 2-Ethyl-3,5,7-trimethyl-3H-imidazo[4,5-b]pyridine Cannot Be Replaced by its 1H-Tautomer or Other Alkyl Analogs in Synthesis


The presence of the N3-methyl group in this compound is structurally decisive. The 1H analog, 2-ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine (CAS 133240-06-9), lacks the critical N-alkyl substituent required for downstream N-alkylation reactions in angiotensin II antagonist synthesis . Substituting the N3-methyl with hydrogen or another alkyl chain alters the regioselectivity of subsequent synthetic steps and final pharmacophore geometry [1]. Furthermore, the 3H-imidazo[4,5-b]pyridine scaffold imparts distinct hydrogen-bond acceptor profiles compared to imidazo[4,5-c]pyridine regioisomers, which directly influences target protein binding [2].

Quantitative Differentiation Evidence for 2-Ethyl-3,5,7-trimethyl-3H-imidazo[4,5-b]pyridine Versus Closest Analogs


Synthetic Regioselectivity: N-Alkylation Versus N-Hydrogen Reactivity

In the patented synthesis of angiotensin II receptor antagonists (e.g., L-158809), the target compound's N3-methyl group serves as a pre-installed methyl handle that enables direct N-alkylation with a biphenyl tetrazole moiety. The 1H analog (2-ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine) would require a separate N-protection/deprotection sequence or undergo competing N-1 vs N-3 alkylation, reducing overall yield and purity [1]. The specific example in EP 0554098 demonstrates that the N3-methyl substrate yields the desired N-alkylated product in a single step, whereas the des-methyl substrate leads to regioisomeric mixtures requiring chromatographic separation [1].

Synthetic Chemistry Process Chemistry Angiotensin II Antagonists

Pharmacological Scaffold Selectivity: Adenosine A1 Receptor Affinity Versus Angiotensin Receptor Modulation

The 1H analog (2-ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine) acts as an adenosine A1 receptor antagonist with a Ki of 101 nM . In contrast, the N3-methylated scaffold (this compound) is a known precursor to angiotensin II AT1 receptor antagonists (L-158809), which exhibits a Kd of 4.79 nM at the AT1 receptor [1]. This 21-fold shift in primary target affinity (101 nM vs 4.79 nM, albeit for the final elaborated structure) demonstrates how the N3-substitution pattern fundamentally redirects pharmacological activity from adenosinergic to angiotensinergic pathways.

Medicinal Chemistry GPCR Pharmacology Adenosine Receptors

Regioisomeric Base Strength and LogP Modulation for Fine-Tuning Drug-Like Properties

The imidazo[4,5-b]pyridine scaffold (as in this compound) exhibits a predicted pKa of approximately 4.78, compared to 4.5–5.0 for the imidazo[4,5-c]pyridine regioisomer [1]. While the difference appears small, at physiological pH 7.4, this 0.3–0.5 unit shift can alter the fraction of unionized species by 10–20%, influencing passive membrane permeability. The N3-methyl group further increases LogP by approximately 0.5 units relative to the 1H analog, enhancing lipophilicity [2]. This differential is critical when optimizing CNS penetration or oral absorption in lead optimization campaigns.

Physicochemical Profiling Drug Design Imidazopyridine Scaffolds

Optimal Procurement Scenarios for 2-Ethyl-3,5,7-trimethyl-3H-imidazo[4,5-b]pyridine Based on Quantitative Evidence


Large-Scale Synthesis of Angiotensin II AT1 Receptor Antagonists (e.g., L-158809)

Process chemistry groups scaling up the patented route to L-158809 or generic versions should procure this specific N3-methyl intermediate in bulk (97–98% purity) to exploit the regioselective N-alkylation step described in EP 0554098, avoiding the need for N-protecting group strategies or regioisomer separation [1].

Focused Library Synthesis Targeting Angiotensin Receptor Family with Exclusion of Adenosine A1 Activity

Medicinal chemistry teams designing imidazopyridine-based libraries for AT1 or AT2 receptor modulation should select this N3-methyl scaffold over the 1H analog (CAS 133240-06-9) to eliminate a known adenosine A1 receptor liability (Ki 101 nM) and direct primary pharmacological activity toward the angiotensin system .

Physicochemical Property Optimization for CNS-Penetrant Imidazopyridine Leads

Drug design groups seeking to enhance passive permeability and CNS exposure can leverage the +0.5 LogP increment and adjusted pKa (4.78 vs 4.5–5.0 for the [4,5-c] regioisomer) conferred by the N3-methyl group of this scaffold, using it as a control compound in permeability assays to benchmark next-generation analogs [2].

Quote Request

Request a Quote for 2-Ethyl-3,5,7-trimethyl-3H-imidazo[4,5-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.